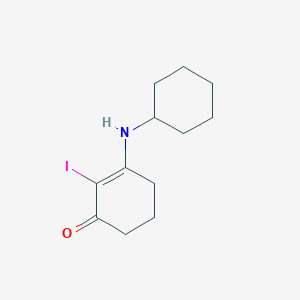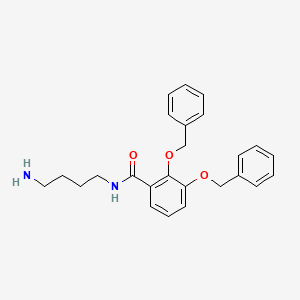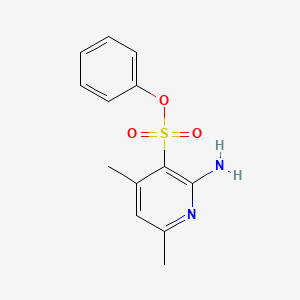
3-Pyridinesulfonic acid, 2-amino-4,6-dimethyl-, phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinesulfonic acid, 2-amino-4,6-dimethyl-, phenyl ester is a chemical compound with the molecular formula C13H14N2O3S. This compound is known for its unique structure, which includes a pyridine ring substituted with sulfonic acid, amino, and methyl groups, as well as a phenyl ester moiety. It is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonic acid, 2-amino-4,6-dimethyl-, phenyl ester typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of Substituents: The amino and methyl groups are introduced through substitution reactions, often using reagents like methyl iodide and ammonia.
Sulfonation: The sulfonic acid group is introduced via sulfonation reactions, typically using sulfur trioxide or chlorosulfonic acid.
Esterification: The final step involves the esterification of the sulfonic acid group with phenol, using reagents like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the phenyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction rates and yields. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
化学反応の分析
Types of Reactions
3-Pyridinesulfonic acid, 2-amino-4,6-dimethyl-, phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halogenated pyridine derivatives.
科学的研究の応用
3-Pyridinesulfonic acid, 2-amino-4,6-dimethyl-, phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Pyridinesulfonic acid, 2-amino-4,6-dimethyl-, phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonic acid group can form strong ionic interactions, while the amino and methyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Pyridinesulfonic acid: Lacks the amino and methyl groups, making it less versatile in chemical reactions.
2-Amino-4,6-dimethylpyridine: Lacks the sulfonic acid and phenyl ester groups, limiting its applications.
Phenyl esters of other sulfonic acids: May have different reactivity and biological activity due to variations in the pyridine ring substituents.
Uniqueness
3-Pyridinesulfonic acid, 2-amino-4,6-dimethyl-, phenyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
646053-53-4 |
|---|---|
分子式 |
C13H14N2O3S |
分子量 |
278.33 g/mol |
IUPAC名 |
phenyl 2-amino-4,6-dimethylpyridine-3-sulfonate |
InChI |
InChI=1S/C13H14N2O3S/c1-9-8-10(2)15-13(14)12(9)19(16,17)18-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,15) |
InChIキー |
LMXHXKIFJFNLAA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1S(=O)(=O)OC2=CC=CC=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


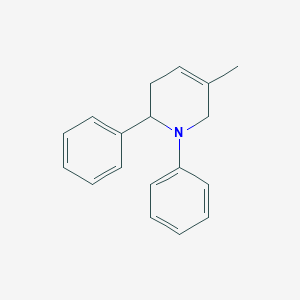
![[2-Methylbut-3-enoxy(oxido)phosphoryl] phosphate](/img/structure/B12578895.png)
![Acetamide,N-(cyclohexylmethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12578900.png)
![4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine](/img/structure/B12578906.png)
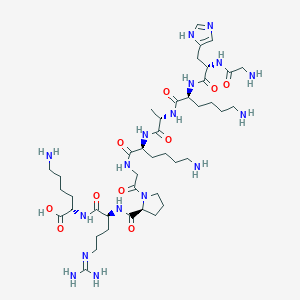
![3-Chloro-N-(4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12578910.png)
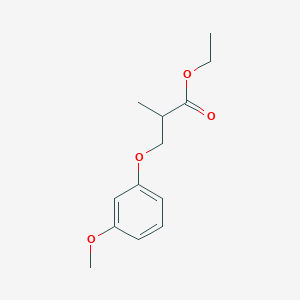
![(2S,3R,4S,8S,9R,10R,11S,12S)-3,9-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,4,6,8,10,12-hexamethylhexadeca-5,13,15-triene-1,11-diol](/img/structure/B12578918.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide](/img/structure/B12578922.png)
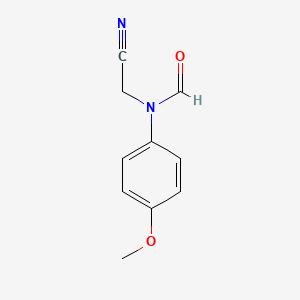
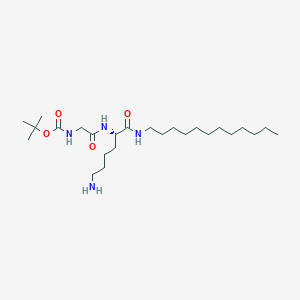
![Methanimidamide, N'-[2-(1H-indol-3-yl)ethyl]-N,N-dimethyl-](/img/structure/B12578953.png)
